3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the thieno-triazolopyrimidine class, characterized by a fused heterocyclic core (thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine) with two key substituents:
- 4-Methylpiperazine: A common pharmacophore in medicinal chemistry, improving solubility and bioavailability.
The core structure is synthetically accessible via one-pot methods, as demonstrated in related compounds (e.g., ), and its derivatives are explored for diverse biological activities, including antimicrobial and urea transporter inhibition .
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S2/c1-3-14-4-6-15(7-5-14)30(27,28)20-19-21-18(25-11-9-24(2)10-12-25)17-16(8-13-29-17)26(19)23-22-20/h4-8,13H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTGIBBGXABGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney.
Mode of Action
The compound acts as a reversible inhibitor of UT-B. It targets an intracellular site of UT-B in a urea-competitive manner. This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process. This can lead to changes in the concentration of urea in the urine and blood, affecting the osmotic balance and water reabsorption in the kidney.
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease the maximum urinary concentration and increase urination volume. This suggests that it could potentially be used as a diuretic or for the treatment of conditions related to water balance.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s binding to UT-B. Additionally, factors such as temperature and light could potentially affect the compound’s stability.
Biological Activity
The compound 3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 358.45 g/mol
- CAS Number : Not specifically listed but can be derived from its structural components.
The compound features a thieno-triazole moiety linked to a piperazine group and an ethylphenyl sulfonyl substituent. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. The thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine framework has been associated with the inhibition of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : It is proposed that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
- Case Study : A study evaluating similar triazole derivatives reported IC50 values ranging from 4.36 μM to 18.76 μM against human colon cancer (HCT116) cells, suggesting that modifications in the structure could enhance potency against specific cancer types .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Example A | 4.36 | HCT116 |
| Example B | 18.76 | HCT116 |
Antimicrobial Activity
The thieno-triazole derivatives have also shown promise in antimicrobial applications:
- In Vitro Studies : Similar compounds have demonstrated antibacterial and antifungal activities comparable to established antibiotics like streptomycin and bifonazole. The triazole ring's ability to interact with microbial enzymes is a potential mechanism for this activity .
Neuropharmacological Effects
The presence of the piperazine moiety suggests possible neuropharmacological effects:
- Serotonin Receptor Modulation : Compounds with piperazine structures are often evaluated for their ability to modulate serotonin receptors, which play a critical role in mood regulation and anxiety disorders.
- Research Findings : Studies on related piperazine derivatives have shown anxiolytic and antidepressant-like effects in animal models .
Structure-Activity Relationship (SAR)
The biological activity of thieno-triazole derivatives is significantly influenced by their structural components:
- Substituents : Variations in the sulfonyl and piperazine groups can dramatically alter potency and selectivity. For instance, electron-donating or withdrawing groups can enhance or reduce activity against specific biological targets.
- Optimal Modifications : Research indicates that certain substitutions at the C-5 position of the thieno ring can lead to increased binding affinity for target receptors .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The sulfonyl group varies (e.g., 4-ethyl, 4-CF₃, 2,5-dimethyl), influencing electronic and steric properties. The 4-methylpiperazine in the target compound offers a balance between solubility and steric bulk compared to aromatic amines (e.g., 3b, 3c).
- Synthetic Efficiency : One-pot methods () achieve high yields (>75%) for simpler derivatives, while complex substitutions (e.g., 3b, 3d) require multi-step purification, reducing yields (3–26%) .
Physicochemical and Spectral Properties
Table 2: Spectral and Analytical Data
Key Observations:
- Spectral Trends : Aromatic protons in sulfonyl-containing derivatives (e.g., 3c) resonate at δ 7.7–8.0 ppm, while methyl groups (e.g., 7d) appear near δ 3.8–4.0 ppm.
- Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., 541 for 3c), confirming structural integrity .
Preparation Methods
Cycloaddition of 2-Azidothiophene-3-carboxylates with Activated Nitriles
A one-pot procedure developed by Pokhodylo et al. enables the synthesis of thieno-triazolo-pyrimidines via cycloaddition. For example:
- Reactants : 2-Azidothiophene-3-carboxylate derivatives and (1,2,4-oxadiazol-5-yl)acetonitriles.
- Conditions : Room temperature, base catalysis (e.g., triethylamine), ethanol solvent.
- Yield : >80% for analogous compounds, with purification via filtration.
This method avoids chromatographic purification, making it scalable for combinatorial libraries.
Functionalization at Position 3: Sulfonation with 4-Ethylbenzenesulfonyl Chloride
The sulfonyl group at position 3 is introduced via electrophilic aromatic substitution or nucleophilic displacement. A sulfonation strategy similar to that in 1,3,4-thiadiazole derivatives is applicable.
Sulfonyl Chloride Intermediate Formation
- Reactant : Thieno-triazolo-pyrimidine core treated with 4-ethylbenzenesulfonyl chloride.
- Conditions : Acetonitrile solvent, triethylamine base, room temperature.
- Mechanism : Nucleophilic attack by the sulfonyl chloride on the electron-deficient triazolo-pyrimidine ring.
Integrated Synthetic Pathway
Combining these steps, a plausible route for the target compound is:
- Core Synthesis :
- Sulfonation :
- Piperazine Substitution :
Reaction Optimization and Characterization
Key Parameters
Spectral Data Highlights
- 1H-NMR : δ 8.11 (d, 2H, ArH), 3.27 (t, 4H, piperazine CH2), 1.58–1.63 (m, 4H, piperazine).
- 13C-NMR : δ 171.6 (C=N), 165.4 (SO2), 130.6 (ArC).
- HRMS : m/z 442.56 (M+H)+.
Challenges and Limitations
- Sulfonation Selectivity : Competing reactions at other ring positions may require protecting groups.
- Piperazine Solubility : Polar solvents (DMF, DMSO) are essential for efficient coupling.
Comparative Analysis of Methodologies
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?
The compound is synthesized via multi-step protocols involving cyclization and sulfonylation reactions. For example, analogous thieno-triazolopyrimidines are prepared using one-pot procedures with azides and activated methylene compounds under basic conditions, yielding products in 77–88% purity . Key steps include:
- Flash column chromatography with gradients of CH₂Cl₂/CH₃OH/acetic acid to isolate intermediates .
- Prep-RP-HPLC for final purification, achieving >95% purity .
- Optimization of reaction time (5–24 hours) and temperature (80–120°C) to suppress side reactions .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assignments of sulfonyl, piperazinyl, and heterocyclic protons (e.g., δ 7.2–8.5 ppm for aromatic protons; δ 3.2–4.1 ppm for piperazine CH₂ groups) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 300–500 M⁺+1) .
- Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from calculated values) .
Q. What preliminary biological screening models are recommended?
Initial evaluation uses NCI-60 human tumor cell lines (e.g., leukemia, lung, colon cancers) at 10⁻⁵ M to assess growth inhibition (%GP). Compounds with <50% GP in ≥3 cell lines advance to dose-response studies .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with modified sulfonyl or piperazinyl groups?
- Design of Experiments (DoE) : Apply statistical modeling to optimize reagent stoichiometry (e.g., 1.2–1.5 eq. sulfonyl chloride) and solvent systems (e.g., DMF for solubility) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >70% yield .
- Protecting groups : Use Boc for piperazine nitrogens to prevent undesired side reactions during sulfonylation .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify target pathways .
- SAR analysis : Correlate substituent effects (e.g., 4-ethylphenyl vs. 4-trifluoromethylphenyl) with activity trends. For example, bulkier sulfonyl groups enhance potency in renal cancer models .
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
Q. How can computational methods guide structural modifications for enhanced target binding?
- Molecular docking : Model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Prioritize derivatives with predicted ΔG < −8 kcal/mol .
- QSAR models : Train algorithms on IC₅₀ data to predict bioactivity of novel analogs .
- ADMET prediction : Use SwissADME to optimize logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. What analytical methods validate compound stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
